molecular formula C15H19N5O2 B5404152 N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B5404152
M. Wt: 301.34 g/mol
InChI Key: HQFIOJUVEKTTHR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that features a furan ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reducing agent.

    Piperazine Derivative Formation: The pyrimidin-2-yl group is introduced to the piperazine ring through nucleophilic substitution reactions.

    Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profiles.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE: can be compared with other compounds containing furan, pyrimidine, and piperazine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14(18-11-13-3-1-10-22-13)12-19-6-8-20(9-7-19)15-16-4-2-5-17-15/h1-5,10H,6-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFIOJUVEKTTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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